![molecular formula C19H21N5OS B2437618 2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097891-07-9](/img/structure/B2437618.png)
2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one” is a complex organic molecule. Thienopyrimidine scaffold, a part of this compound, is a fused heterocyclic ring system that structurally can be considered as adenine . It’s worth noting that thieno[3,2-d]pyrimidines have been studied for their diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones involves heating the respective thiophene-2-carboxamides in formic acid . In another approach, 3-amino-thiophene-2-carboxamides were used with a one-carbon source reagent such as formic acid or triethyl orthoformate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The thieno[3,2-d]pyrimidin-4-yl and piperidin-4-yl groups are key components of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. For instance, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the IR spectra of similar compounds revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesis and study of thieno[2,3-d]pyrimidin-4-one derivatives, closely related to the chemical structure of interest, have highlighted their potential as antimicrobial agents. These compounds have been shown to display significant in vitro antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria as well as fungi. For example, specific compounds within this category demonstrated notable inhibition rates, suggesting their utility in developing new therapeutic antimicrobial agents (Gaber & Moussa, 2011).
Anticonvulsant and Neurological Applications
Studies on derivatives closely related to 2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one have indicated their potential in anticonvulsant and neurological therapies. Crystal structures of compounds with similar configurations have been analyzed, revealing characteristics that might contribute to their effectiveness in these applications. Their structural features, such as the orientation and delocalization of certain groups, could inform the development of new drugs in this domain (Georges et al., 1989).
Synthesis of Heterocyclic Systems
The core structure of interest serves as a precursor in the synthesis of a wide array of heterocyclic systems, including thienopyrimidinones, pyridothienoxazinones, and other derivatives. These compounds are valuable for their varied potential applications, including but not limited to antimicrobial, anticonvulsant, and potentially anti-inflammatory uses. Their synthesis from thiophene and pyrimidine derivatives demonstrates the versatility of the parent structure in generating novel pharmacologically relevant compounds (Madkour et al., 2010).
Potential for Antimicrobial and Antifungal Applications
Additional research into thieno[2,3-d]pyrimidin-4-one derivatives and related compounds underscores their considerable antimicrobial and antifungal properties. This highlights the broader potential of compounds within this chemical framework to act as bases for developing new antimicrobial and antifungal therapies, addressing the ongoing need for novel treatments in the face of resistant microbial strains (Bhuiyan et al., 2006).
Mecanismo De Acción
Target of Action
Thieno[3,2-d]pyrimidines, a key structural component of the compound, are known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through a variety of mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to affect a variety of biochemical pathways, often through their interaction with enzymes and receptors .
Pharmacokinetics
Thieno[3,2-d]pyrimidines are known to have good bioavailability and are often well absorbed and distributed in the body .
Result of Action
Thieno[3,2-d]pyrimidines are known to have a variety of effects at the molecular and cellular level, often resulting in changes in enzyme activity and cellular signaling .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thieno[3,2-d]pyrimidines .
Propiedades
IUPAC Name |
2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-17-10-14-2-1-3-15(14)22-24(17)11-13-4-7-23(8-5-13)19-18-16(6-9-26-18)20-12-21-19/h6,9-10,12-13H,1-5,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGBYWWOHKNPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NC=NC5=C4SC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

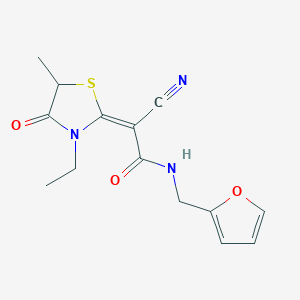
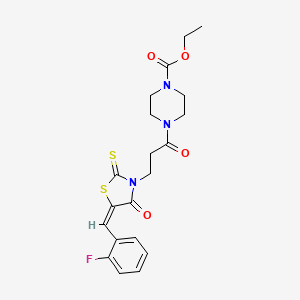
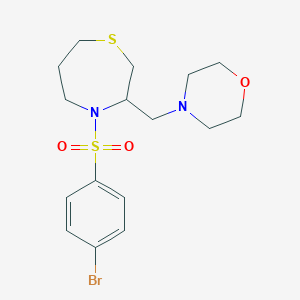
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B2437539.png)
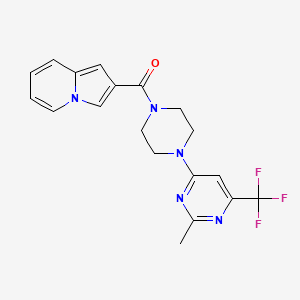

![N-{4-[4-(4-Methoxy-benzoyl)-piperazine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2437542.png)
![(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one](/img/structure/B2437544.png)
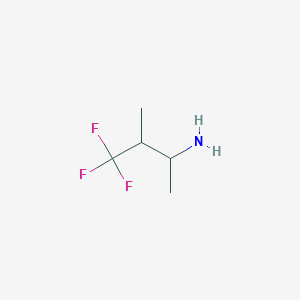
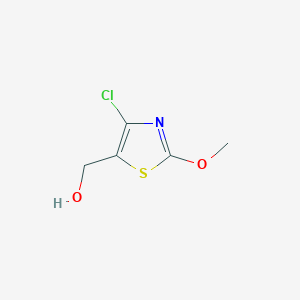
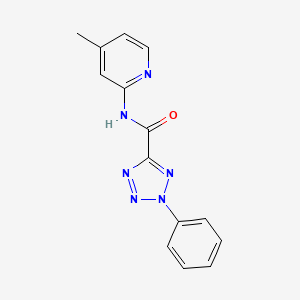
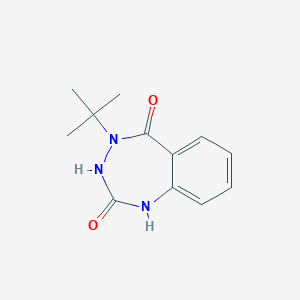
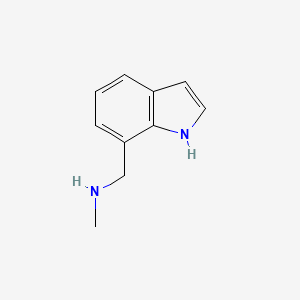
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide](/img/structure/B2437557.png)